BenchChemオンラインストアへようこそ!

Pasireotide ditrifluoroacetate

Receptor Pharmacology Binding Affinity Somatostatin Receptors

Pasireotide ditrifluoroacetate is the definitive SST5-preferring agonist for Cushing's disease and acromegaly research. Unlike first-generation analogs (octreotide, lanreotide) limited to SST2, pasireotide targets SST5 (pKi 9.9, IC50 0.16 nM), SST2, SST3, and SST1, delivering superior ACTH suppression in corticotroph adenomas where octreotide fails. Clinical trials confirm biochemical control in patients resistant to first-line therapy. Essential for SST5 signaling, receptor internalization, and biomarker-driven personalized neuroendocrine tumor studies. Choose pasireotide for clinically translatable data.

Molecular Formula C62H68F6N10O13
Molecular Weight 1275.3 g/mol
Cat. No. B1149991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePasireotide ditrifluoroacetate
Molecular FormulaC62H68F6N10O13
Molecular Weight1275.3 g/mol
Structural Identifiers
SMILESC1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C58H66N10O9.2C2HF3O2/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;2*3-2(4,5)1(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2*(H,6,7)/t43-,46+,47+,48-,49+,50+,51+;;/m1../s1
InChIKeyABBCSVUJDDJRNM-YVPAVDIOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pasireotide Ditrifluoroacetate: A Second-Generation Multireceptor-Targeted Somatostatin Analog for Specialized Pituitary and Neuroendocrine Research


Pasireotide ditrifluoroacetate is the ditrifluoroacetate salt form of pasireotide (SOM230), a second-generation, long-acting cyclohexapeptide somatostatin analog. It functions as a multireceptor-targeted agonist, exhibiting high binding affinity for four of the five human somatostatin receptor (SST) subtypes, with a distinct affinity profile ranked as SST5 > SST2 > SST3 > SST1 [1]. This broader receptor binding profile, with pKi values of 8.2 (sst1), 9.0 (sst2), 9.1 (sst3), <7.0 (sst4), and 9.9 (sst5) for the free base [2], directly differentiates it from first-generation somatostatin analogs that primarily target only SST2. Pasireotide is approved for the treatment of Cushing's disease and acromegaly in cases where surgery is not an option or has failed, and its unique pharmacological profile makes it a critical tool in research focused on understanding SST5-mediated signaling pathways and addressing unmet needs in neuroendocrine tumor management [1].

Why First-Generation Somatostatin Analogs Cannot Be Considered Interchangeable with Pasireotide Ditrifluoroacetate


First-generation somatostatin analogs like octreotide and lanreotide achieve their clinical effects primarily through high-affinity binding to the SST2 receptor subtype. In contrast, pasireotide's high affinity for SST5, SST2, SST3, and SST1 [1] translates into a distinct functional and clinical profile. This differential receptor activation leads to superior efficacy in specific pathologies where SST5 is the dominant receptor, such as in ACTH-secreting corticotroph adenomas where first-generation analogs show negligible effect [2]. Furthermore, clinical trials have demonstrated that a substantial proportion of patients inadequately controlled on octreotide or lanreotide can achieve biochemical control upon switching to pasireotide, underscoring that these compounds are not clinically interchangeable [3].

Quantitative Comparative Evidence for Pasireotide Ditrifluoroacetate vs. First-Generation Analogs


Broader and More Potent Receptor Binding Profile vs. Octreotide and Lanreotide

Pasireotide exhibits a broader and quantitatively distinct binding profile compared to the first-generation somatostatin analogs octreotide and lanreotide. While octreotide and lanreotide are highly selective for the SST2 receptor (with IC50 values of 0.38 nM and 0.54 nM, respectively), they have negligible affinity for SST1, SST3, SST4, and moderate affinity for SST5. In contrast, pasireotide demonstrates high affinity for SST1, SST2, SST3, and SST5, with its highest potency being for SST5 (IC50 = 0.16 nM), which is approximately 39-fold more potent than octreotide's SST5 affinity (IC50 = 6.3 nM) and 106-fold more potent than lanreotide's (IC50 = 17 nM) [1]. This distinct affinity profile underpins its unique functional activity in tissues where SST5 is the predominant receptor subtype.

Receptor Pharmacology Binding Affinity Somatostatin Receptors

Superior Biochemical Control in Medically Naïve Acromegaly Patients vs. Octreotide LAR

In a Phase III, prospective, randomized, double-blind, head-to-head superiority study (C2305), pasireotide long-acting release (LAR) demonstrated statistically significant superior efficacy compared to octreotide LAR in medically naïve patients with acromegaly. After 12 months of treatment, 31.3% of patients receiving pasireotide LAR (40 mg/28 days) achieved the primary endpoint of biochemical control (GH <2.5 μg/L and normal IGF-1), compared to only 19.2% of patients receiving octreotide LAR (20 mg/28 days) [1]. This represents a 63% increase in the likelihood of achieving full biochemical control [2].

Acromegaly Clinical Trial Endocrinology

Efficacy in Octreotide/Lanreotide-Resistant Acromegaly: The PAOLA Study

The PAOLA study, a 24-week, Phase III, randomized, three-arm trial, specifically investigated pasireotide LAR in patients with acromegaly that was inadequately controlled by first-generation somatostatin analogs. This study demonstrates the value of pasireotide as a second-line therapy. While direct comparative efficacy data between arms is complex, the study provides evidence that pasireotide LAR is an effective option for this patient population [1]. Crucially, a crossover extension of the C2305 study showed that 17.3% of patients who were inadequately controlled on octreotide LAR and switched to pasireotide LAR achieved full biochemical control (GH <2.5 μg/L and normal IGF-1) after 12 months, compared to 0% of patients who remained on octreotide LAR [2].

Treatment-Resistant Acromegaly Clinical Trial Endocrinology

Superior Inhibition of ACTH Secretion in Corticotroph Tumor Cells vs. First-Generation Analogs

The efficacy of pasireotide in Cushing's disease is directly linked to its ability to inhibit ACTH secretion from corticotroph adenomas, a property not shared by first-generation SST2-preferring analogs. In vitro studies using primary cultures of human corticotroph tumors have shown that pasireotide suppresses ACTH secretion to a significantly greater extent than octreotide [1]. Furthermore, in AtT20 mouse pituitary corticotroph tumor cells, pasireotide inhibited ACTH secretion with an IC50 of 0.2 nmol/L, and this effect was shown to be mediated primarily through the SST5 receptor, which is highly expressed on these cells [2]. This is in stark contrast to octreotide, which has no effect on ACTH secretion in patients with Cushing's disease [1].

Cushing's Disease ACTH Secretion Cell Culture

Defined Research and Therapeutic Application Scenarios for Pasireotide Ditrifluoroacetate Based on Quantitative Evidence


Investigating SST5-Mediated Signaling in Cushing's Disease

This compound is the optimal choice for in vitro and in vivo models of Cushing's disease. Its unique high potency for SST5 (IC50 = 0.16 nM) [1] and proven, superior efficacy in inhibiting ACTH secretion in both primary human corticotroph tumor cultures and AtT20 cell lines (IC50 = 0.2 nmol/L) [2] make it the only functional agonist for this pathway. Studies aimed at elucidating SST5 signaling, receptor internalization dynamics, or screening for combination therapies should prioritize pasireotide ditrifluoroacetate, as first-generation analogs like octreotide are ineffective in this context [2].

Preclinical Modeling of Acromegaly Refractory to Standard Care

For research programs focused on treatment-resistant acromegaly, pasireotide ditrifluoroacetate is the definitive tool. Clinical evidence from the PAOLA study and the C2305 crossover extension demonstrates that a significant proportion of patients (17.3%) who fail to achieve biochemical control on first-line octreotide LAR can be controlled by switching to pasireotide LAR [3]. This provides a strong translational rationale for using pasireotide in preclinical studies exploring mechanisms of resistance to first-generation SST2-preferring analogs and for validating novel biomarkers that predict response to second-line therapy.

Validating Biomarkers of Pasireotide Response in Pituitary Adenomas

Pasireotide ditrifluoroacetate is critical for research aimed at personalizing therapy for neuroendocrine tumors. Its cell-specific mechanism of action, being predominantly mediated by SST5 in corticotrophs and SST2 in somatotrophs, means that SST5 expression levels (mRNA or protein) are a key determinant of response in Cushing's disease, while SST2 expression correlates with response in acromegaly [4]. Therefore, any study investigating SST5 as a predictive biomarker for therapeutic efficacy in ACTH-secreting adenomas must use pasireotide as the probing compound. Its use allows for the correlation of in vitro sensitivity with receptor expression profiles, advancing precision medicine approaches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pasireotide ditrifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.